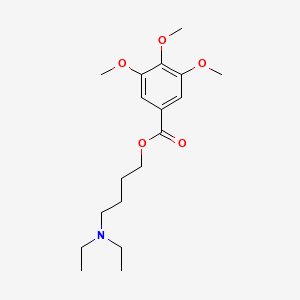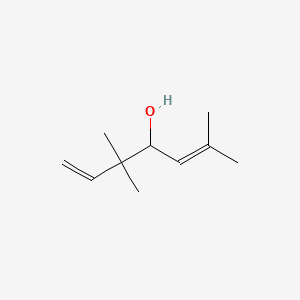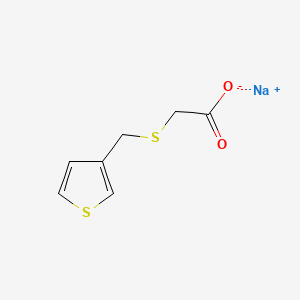
(3-Thenylthio)acetic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Thenylthio)acetic acid sodium salt is a chemical compound with the molecular formula C6H7NaO2S It is a sodium salt derivative of (3-Thenylthio)acetic acid, characterized by the presence of a thioether group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Thenylthio)acetic acid sodium salt typically involves the reaction of (3-Thenylthio)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group, forming the sodium salt. The general reaction can be represented as follows:
(3-Thenylthio)acetic acid+NaOH→(3-Thenylthio)acetic acid sodium salt+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, neutralization, filtration, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Thenylthio)acetic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Thenylthio)acetic acid sodium salt has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (3-Thenylthio)acetic acid sodium salt involves its interaction with molecular targets through its thioether group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium acetate: A simple sodium salt of acetic acid, used as a buffer and in various industrial applications.
Sodium propionate: Another sodium salt of a carboxylic acid, used as a food preservative.
Sodium butyrate: A sodium salt of butyric acid, known for its role in gene expression regulation.
Uniqueness
(3-Thenylthio)acetic acid sodium salt is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity compared to other sodium salts of carboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
35461-29-1 |
|---|---|
Formule moléculaire |
C7H7NaO2S2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
sodium;2-(thiophen-3-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C7H8O2S2.Na/c8-7(9)5-11-4-6-1-2-10-3-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
VFXVBCMOKAOYKD-UHFFFAOYSA-M |
SMILES canonique |
C1=CSC=C1CSCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



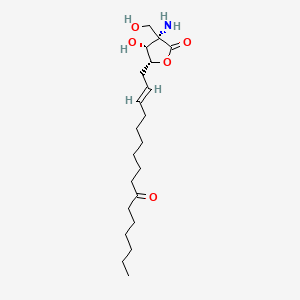


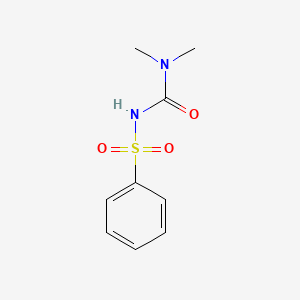

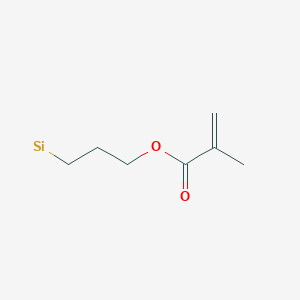
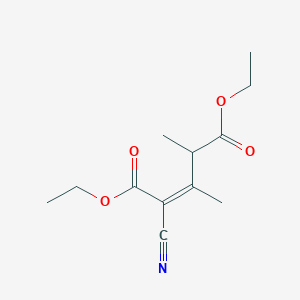
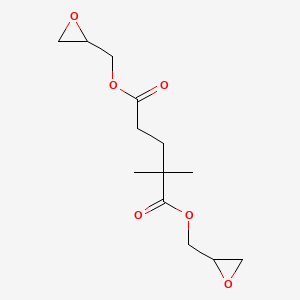

![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
